

Physical and chemical properties of N,N-Diphenylformamide

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Compound of Interest

Compound Name: *N,N-Diphenylformamide*

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N,N-Diphenylformamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of **N,N-Diphenylformamide**. The information is presented to support research, development, and safety applications involving this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Physical Properties

N,N-Diphenylformamide is a colorless crystalline solid at room temperature.^[1] A summary of its key physical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₁ NO	[2][3]
Molecular Weight	197.23 g/mol	[1][4]
Appearance	Colorless crystalline solid / Crystals	[1][4]
Melting Point	69-73 °C (lit.)	[2][4][5]
Boiling Point	337 °C at 762 mmHg (lit.)	[2][4][5]
Density	1.1012 g/cm ³ (rough estimate)	[2]
Flash Point	155.6 °C	[2]
Vapor Pressure	0.000105 mmHg at 25 °C	[2]
Refractive Index	1.6050 (estimate)	[2]

Chemical Properties

This section details the chemical identifiers and reactivity of **N,N-Diphenylformamide**.

Property	Value	Reference
CAS Number	607-00-1	[1][2][3][4]
IUPAC Name	N,N-diphenylformamide	[1]
Synonyms	Diphenylformamide, Formyldiphenylamine, DPF	[1][2]
InChI	1S/C13H11NO/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H	[1][4]
SMILES	C1=CC=C(C=C1)N(C=O)C2=CC=CC=C2	[1][4]

Reactivity

N,N-Diphenylformamide exhibits reactivity characteristic of a tertiary amide. It is notably used as a formylating agent in the Vilsmeier-Haack reaction.[6] In this reaction, it reacts with phosphorus oxychloride to form the Vilsmeier reagent, an electrophilic iminium salt, which can then formylate electron-rich aromatic compounds.[1][2][7][8]

The compound can also undergo decarbonylation. Studies have shown that diarylformamides can serve as safe, room-temperature sources of carbon monoxide when treated with potassium and cesium diarylamide catalysts.[9] This process is highly selective and proceeds via a rate-determining deprotonation of the formamide followed by a nearly barrier-free elimination of CO.[9]

N,N-Diphenylformamide is reported to be stable at temperatures above 200 °C in the absence of catalysts.[9] When heated to decomposition, it is expected to emit toxic fumes of nitrogen oxides.[10]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and spectroscopic properties of **N,N-Diphenylformamide**.

Melting Point Determination

The melting point of **N,N-Diphenylformamide** is determined using the capillary method with a melting point apparatus.

Protocol:

- A small amount of the crystalline **N,N-Diphenylformamide** is finely powdered.[11]
- The powdered sample is packed into a capillary tube to a height of a few millimeters.[12]
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.
- The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. For a

pure compound, this range is typically narrow.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (^1H) and Carbon-13 (^{13}C) NMR spectra are acquired to confirm the molecular structure of **N,N-Diphenylformamide**.

Protocol:

- **Sample Preparation:** Approximately 10-20 mg of **N,N-Diphenylformamide** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.[13][14] The solution must be homogeneous and free of particulate matter.[14]
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.[15]
- **Data Acquisition:** For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to obtain singlets for each unique carbon atom. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.[15]
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of **N,N-Diphenylformamide** is obtained to identify its functional groups.

Protocol (KBr Pellet Method):

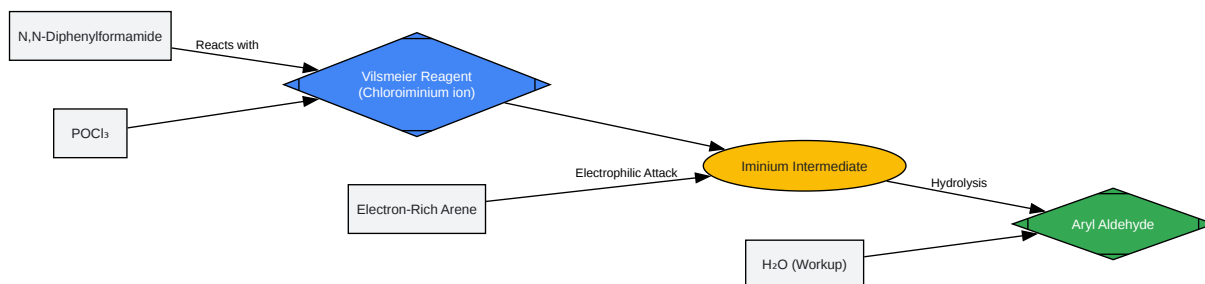
- **Sample Preparation:** A few milligrams of **N,N-Diphenylformamide** are ground to a fine powder with anhydrous potassium bromide (KBr) in an agate mortar.[16]
- A portion of the resulting mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.

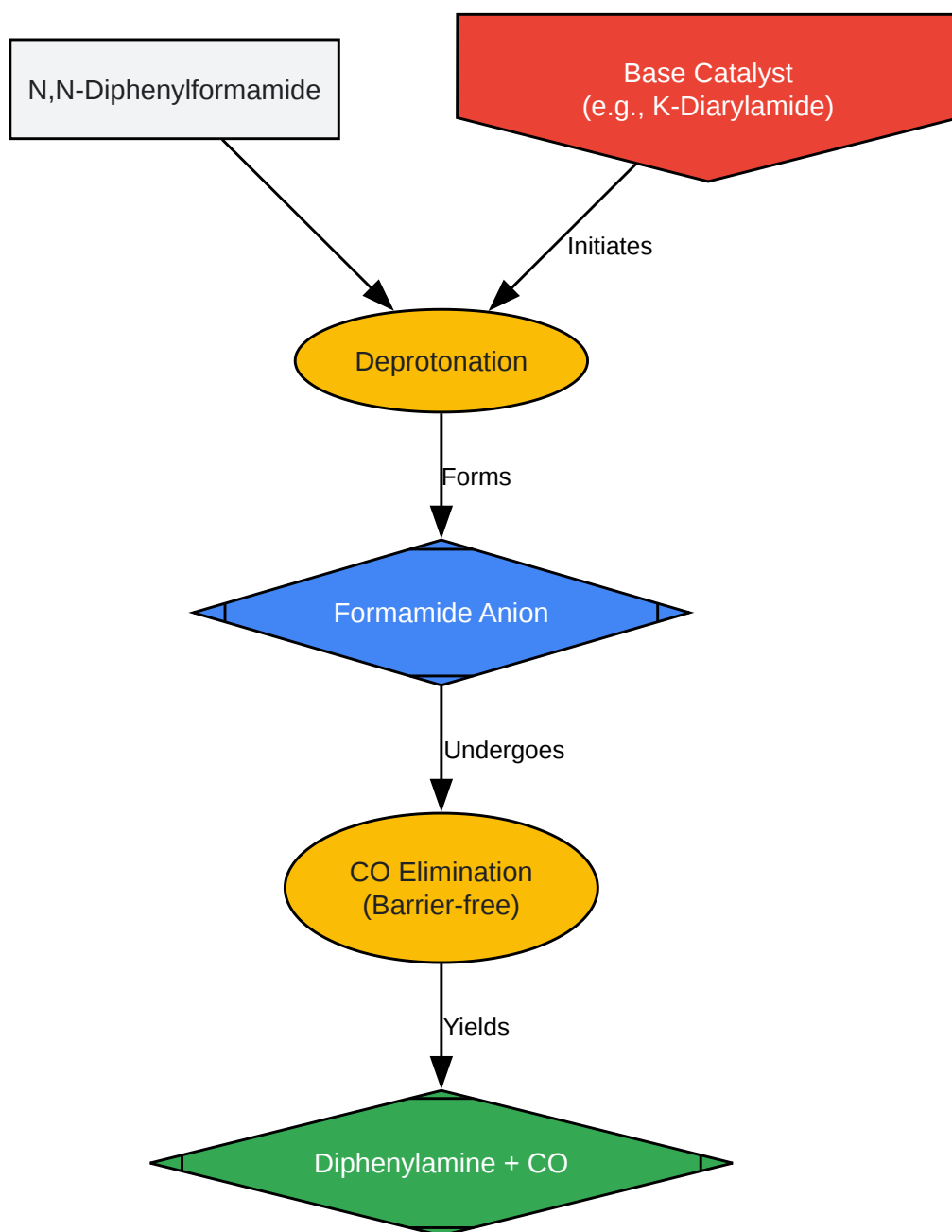
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. Then, the spectrum of the sample is recorded.
- **Data Analysis:** The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Signaling Pathways and Experimental Workflows

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction is a key transformation involving **N,N-Diphenylformamide** for the formylation of electron-rich arenes. The reaction proceeds through the formation of an electrophilic iminium salt known as the Vilsmeier reagent.





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